

Spectroscopic Profile of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5-Dimethoxybenzenesulfonamide
Cat. No.:	B102634

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethoxybenzenesulfonamide**, a key intermediate in pharmaceutical and chemical research. Due to the limited availability of complete, publicly accessible experimental datasets, this document compiles predicted data, information from closely related analogs, and established spectroscopic principles to offer a robust analytical profile. Detailed methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Presentation

The following tables summarize the key predicted and representative spectroscopic data for **2,5-Dimethoxybenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.5-7.7	Multiplet	1H	Aromatic Proton
~7.0-7.2	Multiplet	2H	Aromatic Protons
~6.8	Singlet (broad)	2H	$-\text{SO}_2\text{NH}_2$
~3.9	Singlet	3H	Methoxy Protons (- OCH_3)
~3.8	Singlet	3H	Methoxy Protons (- OCH_3)

^{13}C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~155-160	Aromatic Carbon (C-OCH_3)
~150-155	Aromatic Carbon (C-OCH_3)
~130-135	Aromatic Carbon (C-SO_2)
~115-125	Aromatic Carbons (CH)
~55-60	Methoxy Carbons (- OCH_3)

Infrared (IR) Spectroscopy

Representative IR Absorption Bands for **2,5-Dimethoxybenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (asymmetric and symmetric)
3100-3000	Medium	C-H Aromatic Stretch
2980-2850	Medium	C-H Aliphatic Stretch (in - OCH ₃)
1600-1450	Medium to Strong	C=C Aromatic Ring Stretch
1370-1330	Strong	S=O Asymmetric Stretch
1180-1140	Strong	S=O Symmetric Stretch
1300-1000	Strong	C-O Stretch (Methoxy)
935-875	Medium	S-N Stretch

Mass Spectrometry (MS)

Mass Spectrometry Data for **2,5-Dimethoxybenzenesulfonamide**[\[1\]](#)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
217.04	-	[M] ⁺ (Molecular Ion)
-	-	Fragmentation pattern data is not readily available. A GC-MS spectrum is noted to exist in the SpectraBase database. [2]

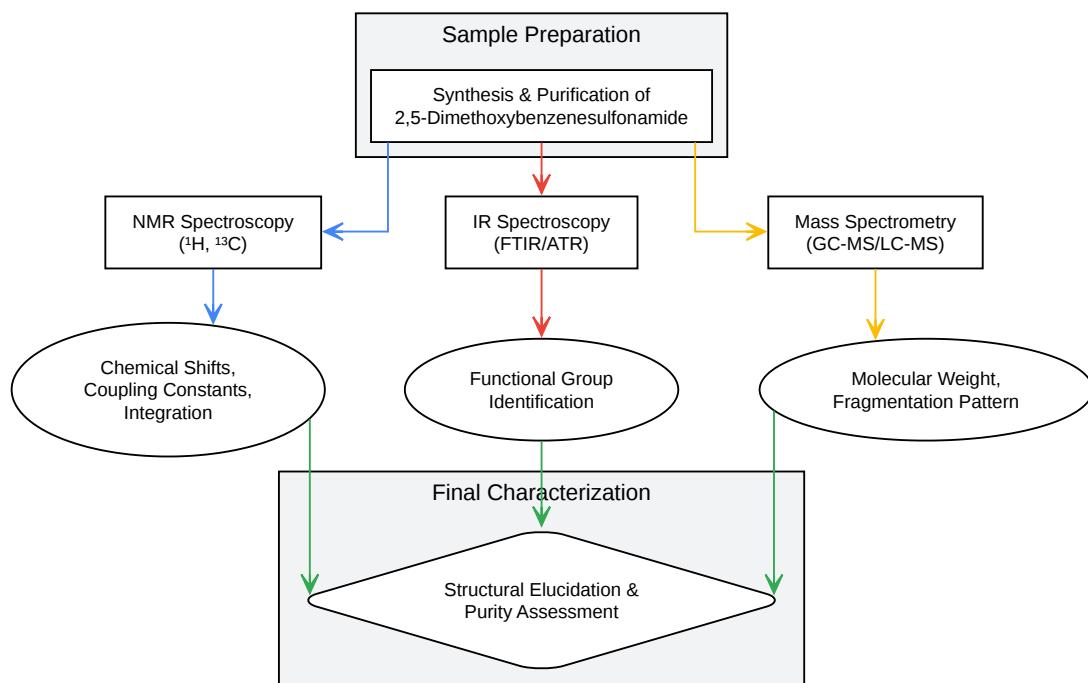
Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of **2,5-Dimethoxybenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of **2,5-Dimethoxybenzenesulfonamide** is prepared in approximately 0.7 mL of a deuterated solvent, commonly deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[4] Both ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.[5] For ^1H NMR, standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy


The IR spectrum of solid **2,5-Dimethoxybenzenesulfonamide** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium bromide (KBr) pellet technique.[6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then compressed under high pressure to form a translucent pellet, through which the IR beam is passed.[7] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is pressed against a high-refractive-index crystal (such as diamond or zinc selenide).[8] The spectrum is typically recorded over a range of 4000-400 cm^{-1} .[9]

Mass Spectrometry (MS)

The molecular weight and fragmentation pattern of **2,5-Dimethoxybenzenesulfonamide** are determined using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10] For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for small molecules, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[11] The mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[12]

Mandatory Visualization

Workflow for Spectroscopic Analysis of 2,5-Dimethoxybenzenesulfonamide

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenesulfonamide, 2,5-dimethoxy- | C8H11NO4S | CID 209044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. Quantitative ^1H -NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in *Ralstonia eutropha* B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. infinitalab.com [infinitalab.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. zefsci.com [zefsci.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102634#spectroscopic-data-nmr-ir-ms-of-2-5-dimethoxybenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com